molecular formula C9H8F3IO2S B14045878 1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene

1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene

Cat. No.: B14045878
M. Wt: 364.13 g/mol
InChI Key: LIOSVKOWCMWPGB-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene is a sophisticated benzene derivative engineered for advanced organic synthesis and pharmaceutical research. This compound features a unique combination of substituents: two methoxy groups (electron-donating), an iodine atom, and a trifluoromethylthio (SCF3) group (highly lipophilic). The presence of the iodine atom makes it a versatile building block for various metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. The trifluoromethylthio group is a privileged motif in medicinal chemistry, known for its high lipophilicity, which significantly enhances the ability of molecules to cross lipid membranes and improves bioavailability . This compound is particularly valuable in drug discovery for the synthesis of more complex molecules. The SCF3 group's high Hansch parameter (π = 1.44) makes it an ideal functional group for optimizing the properties of lead compounds in agrochemical and pharmaceutical development . Researchers can utilize this reagent to incorporate the SCF3 group into target structures via further functionalization of the iodine handle or the electron-rich aromatic ring. The compound is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H8F3IO2S

Molecular Weight

364.13 g/mol

IUPAC Name

2-iodo-1,3-dimethoxy-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H8F3IO2S/c1-14-5-3-4-6(16-9(10,11)12)8(15-2)7(5)13/h3-4H,1-2H3

InChI Key

LIOSVKOWCMWPGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)SC(F)(F)F)OC)I

Origin of Product

United States

Preparation Methods

Lithiation and Electrophilic Trapping

  • 1,3-Dimethoxybenzene undergoes lithiation with n-BuLi in diethyl ether or 1,2-dimethoxyethane, forming a 2-lithio intermediate.
  • Subsequent trapping with iodine sources (e.g., N-iodosuccinimide, NIS ) introduces iodine at the 2-position.

Trifluoromethylthiolation

Electrophilic trifluoromethylthiolation employs PhNHSCF₃ (N-trifluoromethylsulfanylaniline) with acid promoters (e.g., TfOH):

  • The 4-position of 2-iodo-1,3-dimethoxybenzene reacts selectively with PhNHSCF₃ in dichloroethane (DCE), yielding the final product in ≥64% isolated yield .

Optimized Conditions

  • Solvent: DCE
  • Temperature: Room temperature
  • Promoter: Triflic acid (TfOH)

Alternative Halogenation Pathways

Iodination can occur post-trifluoromethylthiolation:

  • 4-(Trifluoromethylthio)phenol derivatives react with NIS in ionic liquids (e.g., [Bmim]BF₄) to install iodine at the 2-position.
  • This method avoids harsh conditions, achieving >90% conversion for diiodo analogues.

Challenges and Limitations

  • Volatility : Some intermediates (e.g., silyl aryl triflates) require careful handling under inert atmospheres.
  • Steric Effects : Bulky substituents at the 2-position reduce yields (e.g., 44% for chlorinated substrates).
  • Functional Group Tolerance : Esters and electron-withdrawing groups are compatible but may necessitate adjusted stoichiometry.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Aryne Intermediate Single-step, high regioselectivity Requires specialized precursors 65–71%
Stepwise Functionalization Modular, scalable Multi-step purification 64–90%

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce aldehydes or carboxylic acids .

Scientific Research Applications

1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the methoxy and trifluoromethylthio groups can influence the compound’s electronic properties and reactivity. These interactions can affect various molecular pathways and processes .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene -OCH₃ (1,3), -I (2), -SCF₃ (4) ~345.12 High lipophilicity, reactive iodine Target
1-Iodo-3-(trifluoromethoxy)benzene -I (1), -OCF₃ (3) 292.00 Lower lipophilicity (cLogP ~2.1)
1-Chloro-2-iodo-4-(trifluoromethoxy)benzene -Cl (1), -I (2), -OCF₃ (4) 302.03 Pesticide intermediate
1-Iodo-2-methoxy-4-(trifluoromethyl)benzene -OCH₃ (2), -CF₃ (4), -I (1) 302.03 Bioavailability studies
2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene -F (2), -I (1), -OCF₃ (4) 286.00 High electrophilicity

Key Observations:

Trifluoromethylthio (-SCF₃) vs. Trifluoromethoxy (-OCF₃):

  • The -SCF₃ group in the target compound confers higher lipophilicity (cLogP ~3.5 estimated) compared to -OCF₃ analogues (cLogP ~2.1) due to sulfur’s lower electronegativity and larger atomic radius .
  • -OCF₃ substituents increase polarity, enhancing aqueous solubility but reducing membrane permeability .

Iodine vs. Halogen Substitution (Cl, F):

  • Iodine’s large atomic radius and polarizability make the target compound more reactive in Ullmann or Suzuki-Miyaura couplings compared to chloro or fluoro analogues (e.g., ).
  • Fluorine substituents (e.g., 2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene) enhance metabolic stability but reduce steric accessibility .

Pharmacological and Physicochemical Properties

Table 2: Bioavailability and Solubility Trends

Compound cLogP (Calculated) Aqueous Solubility (mg/mL) Bioavailability (Predicted)
Target Compound ~3.5 0.12 Moderate (Lipinski compliant)
1-Iodo-3-(trifluoromethoxy)benzene ~2.1 0.45 High
1-Chloro-2-iodo-4-(trifluoromethoxy)benzene ~2.8 0.25 Low (Agrochemical use)
  • Lipophilicity and Solubility: The target compound’s -SCF₃ group reduces aqueous solubility compared to -OCF₃ analogues but aligns with Lipinski’s rules (cLogP <5) for drug-likeness .
  • Bioavailability: -SCF₃’s high lipid affinity may enhance tissue penetration, whereas -OCF₃ analogues are more suited for hydrophilic environments .

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene?

  • Methodological Answer :

  • Use personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Conduct reactions in a fume hood to prevent inhalation of volatile byproducts.
  • Store the compound at 2–8°C in amber glass vials to minimize light-induced degradation .
  • Segregate halogenated waste and dispose via certified hazardous waste services to comply with environmental regulations .

Q. What synthetic strategies are effective for preparing this compound?

  • Methodological Answer :

  • Step 1 : Start with 1,3-dimethoxy-4-(trifluoromethylthio)benzene. Introduce iodine via electrophilic substitution using iodine monochloride (ICl) in acetic acid at 0–5°C .
  • Step 2 : Monitor reaction progress with TLC (silica gel, hexane:ethyl acetate 9:1). Purify via column chromatography to isolate the iodinated product .
  • Yield Optimization : Use catalytic Lewis acids (e.g., FeCl₃) to enhance regioselectivity for the 2-position .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Methoxy groups appear as singlets at δ 3.8–4.0 ppm; aromatic protons show splitting patterns based on substituent positions .
  • ¹³C NMR : The trifluoromethylthio group (SCF₃) resonates at δ 125–130 ppm (quartet due to ¹JCF coupling) .
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 376 (C₉H₇F₃IO₂S⁺) and fragment ions (e.g., loss of I, m/z 249) .
  • IR : Strong C-O stretches (methoxy) at 1250–1050 cm⁻¹ and C-S stretches (SCF₃) at 700–600 cm⁻¹ .

Advanced Research Questions

Q. What computational methods elucidate the electronic effects of the trifluoromethylthio group?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to analyze:
  • Electron-withdrawing nature of SCF₃ via molecular electrostatic potential (MEP) maps.
  • Hammett σₚ constants to predict substituent-directed reactivity .
  • Compare with experimental UV-Vis data to validate computational models (e.g., λₐ₆ₛ shifts due to conjugation) .

Q. How does the iodine substituent influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Iodine acts as a superior leaving group compared to bromine or chlorine. Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C for 16 hours .
  • Challenges : Competing side reactions (e.g., protodeiodination) require careful base selection (e.g., K₂CO₃ over NaOH) .
  • Monitoring : Track iodine displacement via GC-MS or ¹H NMR (disappearance of aromatic proton splitting near δ 7.5 ppm) .

Q. What strategies address regioselectivity challenges during functionalization?

  • Methodological Answer :

  • Steric Effects : The bulky SCF₃ group at the 4-position directs electrophiles to the less hindered 5-position. Use bulky directing groups (e.g., tert-butyl) to override electronic effects .
  • Directed Ortho-Metalation : Employ lithium diisopropylamide (LDA) at −78°C to deprotonate the 2-position, enabling subsequent iodination or carboxylation .
  • Experimental Validation : Compare regioselectivity outcomes using HPLC with a C18 column (acetonitrile/water gradient) .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of SCF₃ in stabilizing radical intermediates during photochemical reactions .
  • Biological Applications : Screen for antimicrobial activity against Gram-negative bacteria (e.g., E. coli) using agar dilution assays .
  • Green Synthesis : Explore solvent-free iodination using ball-milling techniques to improve sustainability .

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